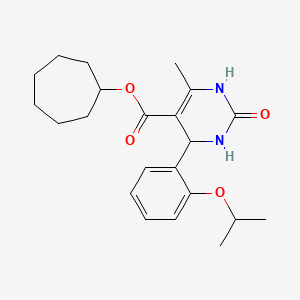
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, also known as CMA-3, is a chemical compound that has gained significant attention in the field of cancer research due to its potential anti-cancer properties. CMA-3 belongs to a class of compounds called hydroxynaphthoquinones, which have been shown to possess significant anti-tumor activity.
Mecanismo De Acción
The exact mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide acts by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in lab experiments is its high potency and specificity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is its potential toxicity towards normal cells, which may limit its clinical use.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects. Finally, research is needed to determine the potential toxicity of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide towards normal cells, which will be important for its clinical use.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide involves the reaction of 3-chloro-2-methylphenol with 2-hydroxy-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic steps to obtain pure N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-15(19)7-4-8-16(11)20-18(22)14-9-12-5-2-3-6-13(12)10-17(14)21/h2-10,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWHLAATWRAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)

![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)